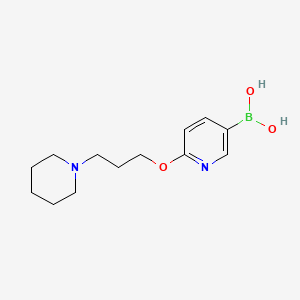![molecular formula C13H10N4O3 B13935310 6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid CAS No. 890130-07-1](/img/structure/B13935310.png)
6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid is a complex organic compound that features both indole and pyrimidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid derivatives.
Reduction: The nitro group on the pyrimidine ring can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Indole-3-carboxaldehyde, indole-3-carboxylic acid.
Reduction: 6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid with reduced nitro groups.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole and pyrimidine moieties may play a role in binding to these targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carboxylic acid: Shares the indole core but lacks the pyrimidine moiety.
6-Amino-pyrimidin-4-yloxy derivatives: Compounds with similar pyrimidine structures but different substituents on the indole ring.
Uniqueness
6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid is unique due to the combination of indole and pyrimidine moieties, which may confer distinct chemical and biological properties. This dual functionality can be advantageous in the design of multifunctional molecules for various applications.
Propiedades
Número CAS |
890130-07-1 |
|---|---|
Fórmula molecular |
C13H10N4O3 |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
6-(6-aminopyrimidin-4-yl)oxy-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C13H10N4O3/c14-11-4-12(17-6-16-11)20-7-1-2-8-9(13(18)19)5-15-10(8)3-7/h1-6,15H,(H,18,19)(H2,14,16,17) |
Clave InChI |
XNQMRVVVOQKAHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1OC3=NC=NC(=C3)N)NC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


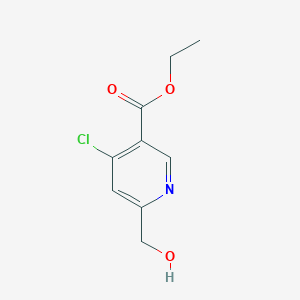
![4-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole](/img/structure/B13935247.png)
![3-{[3-(Ethoxycarbonyl)-6-(methoxycarbonyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B13935250.png)
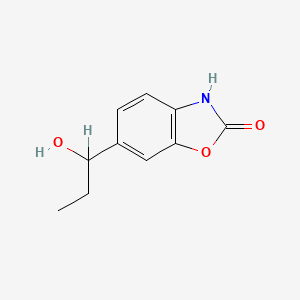
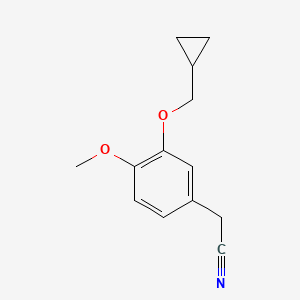
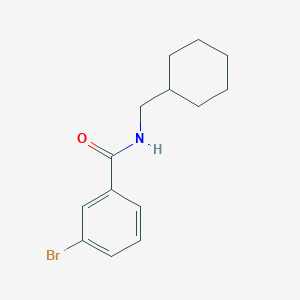

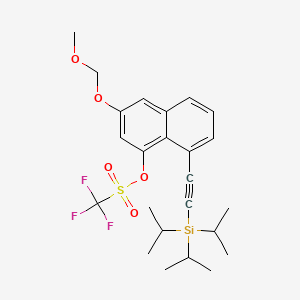
![2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13935271.png)

![N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide](/img/structure/B13935275.png)
![4'-Bromo-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13935287.png)
![3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13935291.png)
